2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane
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Overview
Description
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is a synthetic organic compound known for its unique structure and properties. This compound belongs to the class of tetraazacyclotetradecanes, which are characterized by a macrocyclic ring containing four nitrogen atoms. The presence of eight methyl groups attached to the carbon atoms adjacent to the nitrogen atoms imparts significant steric hindrance, influencing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminoethane with formaldehyde and acetone in the presence of a catalyst. The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the desired macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and may be facilitated by catalysts or under elevated temperatures.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Functionalized derivatives with various substituents on the nitrogen atoms.
Scientific Research Applications
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions and stabilizing them in various oxidation states. This property is exploited in applications such as catalysis, where the compound can facilitate redox reactions by stabilizing reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Lacks the methyl groups, resulting in different steric and electronic properties.
Tetraazacyclododecane: A smaller macrocyclic ring with different coordination behavior.
Hexaazacyclotetradecane: Contains six nitrogen atoms, leading to increased chelating ability.
Uniqueness
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of eight methyl groups, which significantly influence its reactivity and stability. This steric hindrance can enhance selectivity in chemical reactions and improve the stability of metal complexes, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
132841-53-3 |
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Molecular Formula |
C18H40N4 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2,2,3,3,9,9,10,10-octamethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H40N4/c1-15(2)16(3,4)20-12-10-14-22-18(7,8)17(5,6)21-13-9-11-19-15/h19-22H,9-14H2,1-8H3 |
InChI Key |
CZFSWTPRBBSZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NCCCNC(C(NCCCN1)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
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